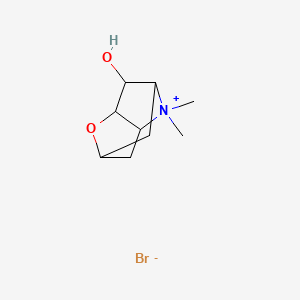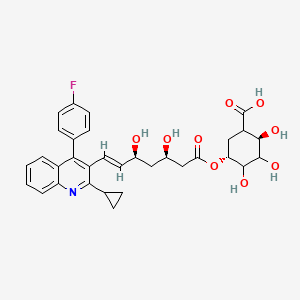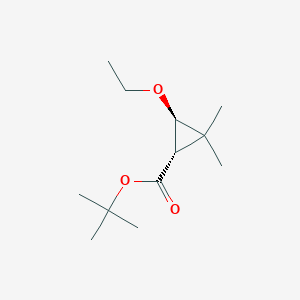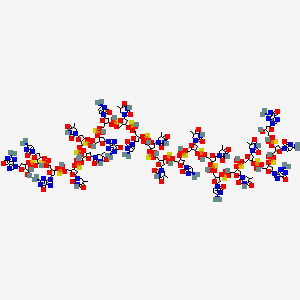
D-Fructose-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
D-Fructose-1-13C can be synthesized through enzymatic methods from glucose by converting [1-13C]-D-glucose into D-fructose, utilizing specific enzymes that facilitate this transformation. This process has been applied for the specific production of [1-13C]D-fructose-6-phosphate, demonstrating the feasibility of producing carbon-13 labeled fructose derivatives for research purposes (Yanase et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound, similar to its unlabeled counterpart, exhibits a pyranose form in its free state, which is conformationally locked due to a network of intramolecular hydrogen bonds and stabilization effects. This structure contrasts with the furanose form observed in biochemically relevant polysaccharides like sucrose. Advanced spectroscopy has revealed that free D-fructose adopts a single dominant β-pyranose structure, highlighting its conformational stability and the importance of intramolecular hydrogen bonding (Cocinero et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the Maillard reaction, where it reacts with amino acids to form specific Maillard products. These reactions are critical for understanding the biochemical pathways and formation of advanced glycation end-products. Studies have shown that ketoses like D-fructose react via ketimines to form Heyns compounds, which undergo transformations parallel to Amadori rearrangement products (Rewicki et al., 2005).
科学的研究の応用
Metabolic Syndrome and Diabetes Management
Studies have shown that excessive intake of fructose can lead to metabolic syndrome (MetS), nonalcoholic fatty liver disease (NAFLD), and type 2 diabetes. Fructose is metabolized differently from glucose, with significant portions converted into lipids through de novo lipogenesis (DNL), leading to insulin resistance and dyslipidemia. Traditional Chinese Medicine (TCM) has been explored for managing MetS, highlighting fructose's impact on health and potential treatment avenues (Ying Pan & L. Kong, 2018).
Lipogenesis and Non-Alcoholic Fatty Liver Disease
Research has indicated that fructose consumption significantly contributes to the development of NAFLD by promoting lipogenesis. This is due to fructose's ability to bypass the regulation of glycolysis and directly supply substrates for lipid synthesis, exacerbating liver fat accumulation and insulin resistance (K. T. Ter Horst & M. Serlie, 2017).
Advanced Glycation End Products (AGEs) and Inflammation
Fructose-derived AGEs play a role in the development of metabolic and inflammatory diseases. Fructose's high reactivity can contribute to the formation of AGEs, promoting chronic inflammatory diseases and metabolic syndrome. Understanding fructose metabolism and its by-products is crucial for addressing conditions like asthma, chronic bronchitis, and arthritis (A. Gugliucci, 2017).
Obesity and Insulin Resistance
Fructose is linked to obesity and metabolic syndrome through its effects on body fat distribution, lipid metabolism, and insulin sensitivity. Unlike glucose, fructose does not stimulate insulin secretion, which may reduce satiety signals and promote weight gain. Additionally, fructose's lipogenic properties can alter lipid metabolism, contributing to insulin resistance (K. Stanhope, 2012).
Fructose Metabolism in Humans
Isotopic tracer studies have been instrumental in understanding fructose metabolism in humans, revealing that a significant portion of ingested fructose is converted to glucose, lactate, and lipids. These studies provide insights into the pathways through which fructose impacts metabolic health, including the potential for fructose to contribute to de novo lipogenesis and energy storage (Sam Z. Sun & M. Empie, 2012).
作用機序
Target of Action
D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.
Mode of Action
This compound interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, this compound can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .
Result of Action
The action of this compound leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of this compound, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of D-Fructose-1-13C can be achieved through the conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the isomerization of fructose-6-phosphate to D-Fructose-1-13C.", "Starting Materials": [ "Glucose-6-phosphate", "13C-labeled sodium bicarbonate", "MgCl2", "ATP", "H2O", "Enzyme Aldolase", "Enzyme Triosephosphate isomerase" ], "Reaction": [ "Glucose-6-phosphate is reacted with MgCl2 and ATP to form fructose-6-phosphate", "Fructose-6-phosphate is isomerized to D-Fructose-1-13C using enzyme Aldolase", "D-Fructose-1-13C is further isomerized to D-Fructose-6-13C using enzyme Triosephosphate isomerase" ] } | |
CAS番号 |
108311-21-3 |
分子式 |
C₅¹³CH₁₂O₆ |
分子量 |
181.15 |
同義語 |
Advantose FS 95-1-13C; D-(-)-Fructose-1-13C; D-(-)-Levulose-1-13C; D-Arabino-2-hexulose-1-13C; Fructose-1-13C; Fruit Sugar-1-13C; Fujifructo L 95-1-13C; Furucton-1-13C; Hi-Fructo 970-1-13C; Krystar-1-13C; Krystar 300-1-13C; Levulose-1-13C; Nevulose-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




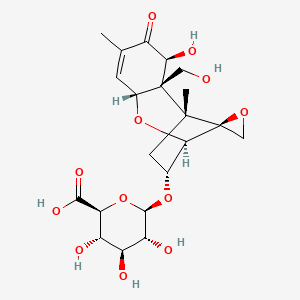

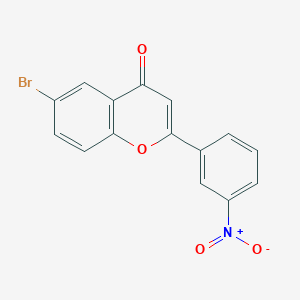
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
